N-(2-AMINOETHYL)-BIOTINAMIDE
Overview
Description
Biotin is a water-soluble B-vitamin that functions as a coenzyme in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . N-(2-AMINOETHYL)-BIOTINAMIDE is widely used in biochemical research and biotechnology due to its ability to form strong, specific interactions with avidin and streptavidin proteins .
Mechanism of Action
Target of Action
Biotin-EA, like biotin, primarily targets biotin-dependent enzymes, including carboxylases, decarboxylases, and transcarboxylases . These enzymes participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . By attaching a biotin tag to a small molecule and then using it to pull out the target protein, researchers are able to selectively isolate and identify the target proteins of that small molecule .
Mode of Action
Biotin-EA interacts with its targets by serving as a coenzyme in critical biochemical processes . It is involved in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . Biotin must be covalently attached to its cognate enzyme proteins for function and attachment is mediated by formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes .
Biochemical Pathways
Biotin-EA, like biotin, is involved in several key biochemical pathways. It acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . These processes are essential for the central metabolism of fatty acids, amino acids, and carbohydrates .
Pharmacokinetics
The pharmacokinetics of Biotin-EA are likely similar to those of biotin. Biotin is rapidly absorbed after ingestion and exhibits peak plasma concentrations within 1 to 2 hours . Normal circulating concentrations of biotin typically range from 0.1 to 0.8 ng/mL in individuals consuming the recommended daily dose of 30 µg .
Result of Action
The action of Biotin-EA results in various sensory and motor improvements, gait abilities, and nerve excitability parameters . Therapeutically, it is used to treat a variety of conditions including acute and chronic eczema, contact dermatitis, and diabetes . Essential for normal fetal development, biotin also plays a role in weight loss by aiding in the breakdown of fats .
Action Environment
The action of Biotin-EA is influenced by various environmental factors. For instance, the ability to synthesize biotin de novo is confined to microorganisms and plants, humans and animals require substantial daily intake, primarily through dietary sources and intestinal microflora . In modern industries, biotin is widely used in various fields such as animal feed, food additives, cosmetics, diagnostics, fermentation, and biomedicine .
Biochemical Analysis
Biochemical Properties
Biotin-EA plays a significant role in various metabolic reactions such as fatty acid synthesis, branched chain amino acid catabolism, and gluconeogenesis . It is also involved in the citric acid cycle, which is the process of biochemical energy generation during aerobic respiration .
Cellular Effects
Biotin-EA influences cell function by acting as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . It also plays a role in weight loss by aiding in the breakdown of fats .
Molecular Mechanism
The biosynthetic pathway for Biotin-EA can be divided into two main stages: from different substrates to pimelate moiety and from pimelate moiety to biotin . The synthesis of pimelate moiety varies in different microorganisms .
Temporal Effects in Laboratory Settings
It is known that Biotin-EA is involved in critical biochemical processes, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Biotin-EA is involved in several metabolic pathways, including those of fatty acids, amino acids, and carbohydrates . It interacts with various enzymes and cofactors in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-AMINOETHYL)-BIOTINAMIDE typically involves the reaction of biotin with ethylenediamine. The process begins with the activation of the carboxyl group of biotin, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The activated biotin is then reacted with ethylenediamine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-AMINOETHYL)-BIOTINAMIDE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
N-(2-AMINOETHYL)-BIOTINAMIDE has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Biotin: The parent compound of N-(2-AMINOETHYL)-BIOTINAMIDE, used in similar applications but lacks the ethylenediamine moiety.
Biotin-PEG: A polyethylene glycol derivative of biotin, used for its increased solubility and reduced immunogenicity.
Biotin-X: A biotin derivative with a spacer arm, providing greater flexibility in bioconjugation.
Uniqueness
This compound is unique due to its ethylenediamine moiety, which enhances its reactivity and versatility in various chemical reactions. This makes it particularly useful in applications requiring strong and specific binding interactions .
Properties
IUPAC Name |
N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCJEZWKLUBUBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Biotin-EA help to confirm Keap1 as a target of electrophilic compounds in CLL cells?
A1: Biotin-EA is a modified version of ethacrynic acid (EA), an electrophilic compound, conjugated with biotin. This modification allows researchers to track the interaction of EA with cellular proteins. The study demonstrated that treating CLL cells with Biotin-EA followed by cell lysis and affinity purification using streptavidin agarose resin (which binds strongly to biotin) resulted in the isolation of Keap1 protein []. This finding confirmed that Keap1 is indeed a target of EA, providing evidence for the mechanism of Nrf2 activation by electrophilic compounds in CLL cells.
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